[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride
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Overview
Description
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a phenyl group, making it a versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of fluorinating agents such as AlF3 and CuF2 at elevated temperatures (450–500°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to alter the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring .
Scientific Research Applications
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the pyrrolidine ring play crucial roles in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride: This compound has a similar structure but with a trifluoromethyl group instead of a single fluorine atom.
{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-yl}methanol hydrochloride: Another similar compound with additional fluorine atoms on the phenyl ring.
Uniqueness
The uniqueness of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the pyrrolidine ring contributes to its three-dimensional structure and potential biological activity .
Properties
Molecular Formula |
C11H15ClFNO |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-3-ylphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9;/h1-2,5,9,13-14H,3-4,6-7H2;1H |
InChI Key |
IEFDSESQKUMAPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)CO)F.Cl |
Origin of Product |
United States |
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